molecular formula C20H34O2 B1625073 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 CAS No. 853904-65-1

17-Methyl-5alpha-androstane-3beta,17beta-diol-d5

Cat. No.: B1625073
CAS No.: 853904-65-1
M. Wt: 311.5 g/mol
InChI Key: QGKQXZFZOIQFBI-KSWMSELESA-N
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Description

17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 is a complex organic compound with a unique structure. It is a deuterated derivative of a steroidal compound, which means it contains deuterium atoms (a stable isotope of hydrogen) in place of some hydrogen atoms. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 typically involves multiple steps, including the introduction of deuterium atoms. The process may start with a precursor steroid compound, which undergoes deuterium exchange reactions under specific conditions. Common reagents used in these reactions include deuterium oxide (D2O) and deuterated solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions, utilizing specialized equipment to ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium atoms and prevent contamination.

Chemical Reactions Analysis

Types of Reactions

17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce more saturated hydrocarbons.

Scientific Research Applications

17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 lies in its specific deuterium placement, which can significantly alter its physical and chemical properties. This makes it a valuable tool for studying deuterium’s effects in various scientific fields.

Properties

CAS No.

853904-65-1

Molecular Formula

C20H34O2

Molecular Weight

311.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2

InChI Key

QGKQXZFZOIQFBI-KSWMSELESA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O)[2H]

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O

Origin of Product

United States

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